Tridecylbromomagnesium
Description
Tridecylbromomagnesium (systematic name: Magnesium;tridec-4-ene;bromide) is a Grignard reagent characterized by a 13-carbon alkyl chain with a double bond at the 4th position (tridec-4-ene). This structural feature imparts unique steric and electronic properties, distinguishing it from other alkyl- or aryl-based Grignard reagents . It is widely employed in organic synthesis for nucleophilic additions and cross-coupling reactions, where its moderate chain length and unsaturated moiety enhance selectivity in forming carbon-carbon bonds.
Properties
CAS No. |
117711-00-9 |
|---|---|
Molecular Formula |
C9H5ClO |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl Grignard Reagents: Chain Length and Reactivity
The reactivity and applications of alkyl Grignard reagents are heavily influenced by carbon chain length. Below is a comparative analysis:
| Compound Name | Formula | Carbon Chain Length | Key Features |
|---|---|---|---|
| Tridecylbromomagnesium | C₁₃H₂₅BrMg | 13 | Unsaturated (tridec-4-ene); moderate steric hindrance; selective in couplings |
| Methylmagnesium bromide | CH₃MgBr | 1 | High reactivity; low selectivity; used in simple alkylations |
| Decylmagnesium bromide | C₁₀H₂₁BrMg | 10 | Shorter chain; higher solubility in ethers; faster reaction kinetics |
| Dodecylmagnesium bromide | C₁₂H₂₅BrMg | 12 | Intermediate chain; balanced reactivity and selectivity |
| Tetradecylmagnesium chloride | C₁₄H₂₉ClMg | 14 | Longer chain; increased hydrophobicity; specialized cross-coupling applications |
Key Findings :
- Reactivity : Shorter chains (e.g., methyl, decyl) exhibit higher nucleophilicity but lower selectivity due to reduced steric bulk. This compound’s longer chain and double bond moderate reactivity, favoring selective additions .
- Solubility : Longer chains (≥C₁₀) reduce solubility in polar solvents like THF. This compound’s unsaturated structure may improve solubility compared to saturated analogs .
- Applications : this compound is preferred for synthesizing medium-sized organic molecules (e.g., surfactants), while shorter chains (methyl) are used in small-molecule alkylations, and longer chains (tetradecyl) in hydrophobic tail modifications .
Aryl and Substituted Benzyl Grignard Reagents
Aryl Grignard reagents (e.g., phenylmagnesium bromide) and substituted benzyl variants differ fundamentally in electronic properties:
| Compound Name | Key Features |
|---|---|
| Phenylmagnesium bromide | Aromatic ring enhances electrophilic reactivity; suited for aryl couplings |
| (3-(Trifluoromethoxy)benzyl)magnesium bromide | Trifluoromethoxy group increases electron-withdrawing effects; enhances stability in polar reactions |
| (4-Trifluoromethylphenyl)magnesium bromide | Trifluoromethyl group introduces steric bulk; alters regioselectivity |
Key Findings :
- Electronic Effects : this compound’s aliphatic chain lacks the electron-withdrawing or donating effects seen in aryl reagents, making it less suited for reactions requiring electronic modulation (e.g., conjugate additions) .
- Steric vs. Electronic Selectivity : While aryl reagents prioritize electronic control, this compound relies on steric hindrance to direct reaction pathways .
Functionalized Grignard Reagents
Compounds with halogen or trifluoromethyl substituents (e.g., ) highlight the role of functional groups:
| Compound Name | Key Features |
|---|---|
| 5-Bromo-3-(trifluoromethyl)benzo[b]thiophene | Trifluoromethyl group enhances electrophilicity; bromine aids in cross-couplings |
| Tetradecylmagnesium chloride | Chloride counterion vs. bromide; may alter solubility and reaction rates |
Key Findings :
- Substituent Impact: this compound’s lack of electronegative substituents limits its use in electron-deficient systems but simplifies purification in non-polar environments .
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